Differentiation via Enantiomeric Purity: (R) vs (S) Optical Rotation
The (R)-enantiomer exhibits a specific optical rotation of [α]D20 = -14 ± 2° (c=1 in diethyl ether), confirming its distinct stereochemistry . In contrast, the (S)-enantiomer (CAS 914399-98-7) shows a positive rotation of [α]D20 = +9 ± 2° (c=1 in CHCl3) . This difference in the sign of optical rotation is a direct consequence of the opposite three-dimensional arrangement of atoms around the α-carbon. For chiral peptide synthesis, the use of the correct enantiomer is paramount to achieving the desired bioactivity and preventing the formation of diastereomers with potentially antagonistic effects.
| Evidence Dimension | Optical Rotation (Specific Rotation) |
|---|---|
| Target Compound Data | [α]D20 = -14 ± 2° (c=1 in diethyl ether) |
| Comparator Or Baseline | (S)-enantiomer: [α]D20 = +9 ± 2° (c=1 in CHCl3) |
| Quantified Difference | Opposite signs of rotation; target compound is levorotatory (-), comparator is dextrorotatory (+). |
| Conditions | Polarimetry at 20°C, concentration c=1 |
Why This Matters
This ensures procurement of the exact (R)-stereoisomer required for synthesizing peptides with a specific, intended three-dimensional conformation and biological activity.
